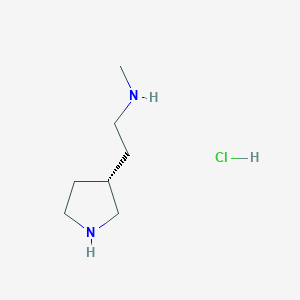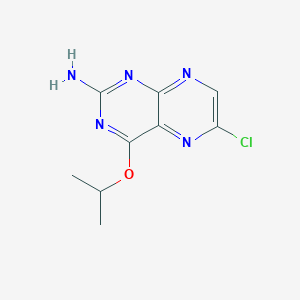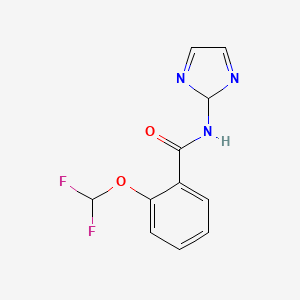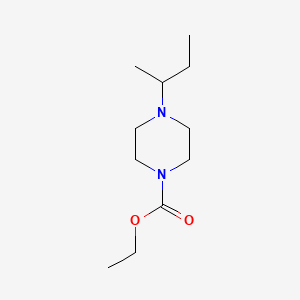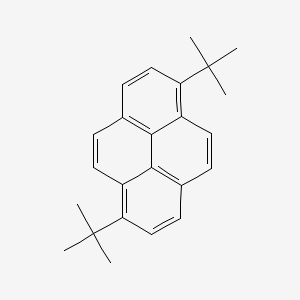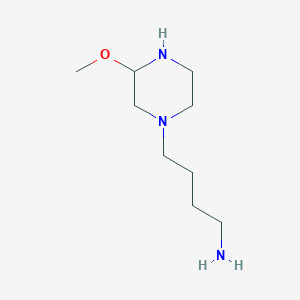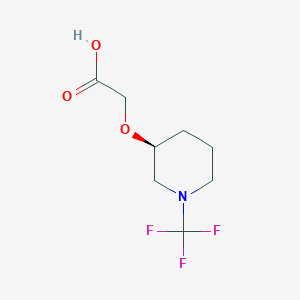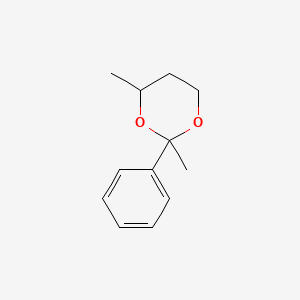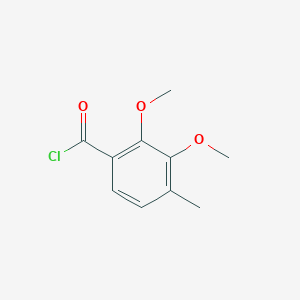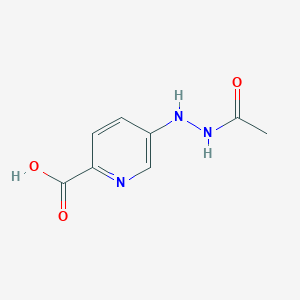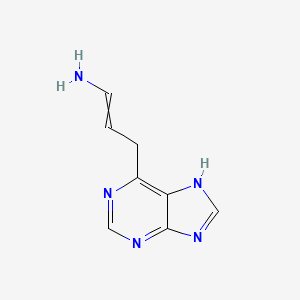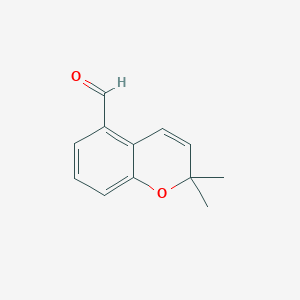
2,2-dimethyl-2H-chromene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2H-chromene-5-carbaldehyde is a chemical compound belonging to the chromene family, characterized by a benzopyran ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The chromene scaffold is prevalent in numerous natural products and synthetic compounds, making it a significant subject of study .
Méthodes De Préparation
The synthesis of 2,2-dimethyl-2H-chromene-5-carbaldehyde involves several synthetic routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the formation of the benzopyran ring through cyclization reactions and subsequent functionalization to introduce the aldehyde group at the 5-position .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
2,2-Dimethyl-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-2H-chromene-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-2H-chromene-5-carbaldehyde can be compared with other similar compounds, such as:
2,2-Dimethyl-2H-chromene-6-carbaldehyde: Similar in structure but with the aldehyde group at the 6-position, this compound exhibits different reactivity and biological activities.
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde:
7-Bromo-2H-chromene-3-carboxylic acid: This derivative has a bromine atom and a carboxylic acid group, making it useful for different synthetic and biological applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activities .
Propriétés
Numéro CAS |
158227-32-8 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2,2-dimethylchromene-5-carbaldehyde |
InChI |
InChI=1S/C12H12O2/c1-12(2)7-6-10-9(8-13)4-3-5-11(10)14-12/h3-8H,1-2H3 |
Clé InChI |
MYQCSWUVYHRERP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC2=C(C=CC=C2O1)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
